molecular formula C21H20ClNO B1393891 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-59-7

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393891
CAS No.: 1160253-59-7
M. Wt: 337.8 g/mol
InChI Key: WYBBKQFATNEKEQ-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound “2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

The compound likely interacts with its targets (COX-1 and COX-2 enzymes) in a similar manner to Ibuprofen . It inhibits these enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . Therefore, the inhibition of prostaglandin production can alleviate symptoms associated with these processes .

Pharmacokinetics

Considering its structural similarity to ibuprofen, it might share similar absorption, distribution, metabolism, and excretion (adme) properties . Ibuprofen is rapidly and completely absorbed when given orally, binds extensively to plasma albumin, and is eliminated following biotransformation to glucuronide conjugate metabolites .

Result of Action

The primary molecular effect of this compound’s action would be the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This could result in cellular effects such as reduced inflammation, pain, and fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(4-Isobutylphenyl)-6-methylquinoline, which is then converted to the carbonyl chloride derivative. The initial step often involves the Friedel-Crafts acylation of 4-isobutylbenzene with a suitable acylating agent, followed by cyclization to form the quinoline ring. The final step involves the reaction of the quinoline derivative with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous photochemistry, for example, has been used to synthesize similar compounds via photo-Favorskii rearrangement reactions . This method offers advantages such as better control over reaction conditions and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Amides, esters, or thioesters.

Scientific Research Applications

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(22)24)17-11-14(3)4-9-19(17)23-20/h4-9,11-13H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBKQFATNEKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164897
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-59-7
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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